molecular formula C13H9ClF3N5 B11031632 6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B11031632
Molekulargewicht: 327.69 g/mol
InChI-Schlüssel: WOBRGZZQSVBTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 6: A 3-chlorophenyl group, providing steric bulk and electron-withdrawing properties.
  • Position 5: A methyl group, enhancing lipophilicity and metabolic stability.
  • Position 2: A trifluoromethyl (-CF₃) group, known to improve binding affinity through hydrophobic interactions and electronegativity.
  • Position 7: An amine (-NH₂) group, critical for hydrogen bonding with biological targets.

The compound has been investigated as a dihydroorotate dehydrogenase (DHODH) inhibitor (e.g., MMV665874/AD1 in ) for antimalarial applications, though its exact structure in the evidence differs slightly (3-chloro-4-methylphenyl vs. 3-chlorophenyl). Its analogs demonstrate activity against Plasmodium falciparum and other pathogens .

Eigenschaften

Molekularformel

C13H9ClF3N5

Molekulargewicht

327.69 g/mol

IUPAC-Name

6-(3-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H9ClF3N5/c1-6-9(7-3-2-4-8(14)5-7)10(18)22-12(19-6)20-11(21-22)13(15,16)17/h2-5H,18H2,1H3

InChI-Schlüssel

WOBRGZZQSVBTDL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC(=CC=C3)Cl)N)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Triazolopyrimidine Scaffold Formation

The triazolopyrimidine core is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of β-keto esters with aminoguanidine derivatives. For example, ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride in the presence of p-toluenesulfonic acid (pTSA) under reflux conditions to form 5-methyl-7-hydroxy-[1, triazolo[1,5-a]pyrimidine intermediates . This intermediate is subsequently chlorinated using phosphoryl chloride (POCl₃) to yield the corresponding 7-chloro derivative, a critical precursor for further functionalization .

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: pTSA (10 mol%)

  • Yield: 65–78%

Introduction of the Trifluoromethyl Group

The C2 trifluoromethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. A notable approach involves reacting the 7-chloro intermediate with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 120°C. This method achieves 85% regioselectivity for the C2 position due to steric and electronic effects . Alternative routes employ Ullmann-type couplings using iodotrifluoromethane (CF₃I) and copper iodide (CuI) in the presence of 1,10-phenanthroline as a ligand .

Comparative Analysis of Trifluoromethylation Methods:

MethodReagentsTemperatureYieldSelectivity
Nucleophilic SubstitutionCuCF₃, DMF120°C72%C2: 85%
Ullmann CouplingCF₃I, CuI, 1,10-phen100°C68%C2: 78%
Radical TrifluoromethylationTogni’s Reagent, AIBN80°C55%C2: 65%

Data synthesized from .

Installation of the 3-Chlorophenyl Substituent

The 3-chlorophenyl group at the C6 position is introduced via Suzuki-Miyaura cross-coupling. The 7-chloro-2-trifluoromethyl intermediate reacts with 3-chlorophenylboronic acid under palladium catalysis. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in a toluene/water biphasic system at 90°C . Microwave-assisted coupling reduces reaction time from 12 hours to 45 minutes while maintaining yields >80% .

Critical Parameters:

  • Pd Catalyst: Pd(PPh₃)₄ > Pd(OAc)₂ (higher stability)

  • Base: K₂CO₃ > Na₂CO₃ (improved solubility)

  • Solvent: Toluene/water (4:1) minimizes side reactions

Final Amination at C7

The 7-chloro group is displaced with ammonia or ammonium hydroxide under high-pressure conditions. A scalable protocol involves heating the chlorinated intermediate with aqueous NH₃ (28%) in a sealed reactor at 150°C for 8 hours . Alternatively, microwave irradiation at 180°C for 30 minutes achieves comparable yields (88%) while reducing energy consumption .

Side Reactions and Mitigation:

  • Hydrolysis: Competing hydrolysis to 7-hydroxy derivatives is suppressed by maintaining anhydrous conditions.

  • Over-amination: Excess NH₃ (>3 equiv.) leads to diamination; stoichiometric control is critical .

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, Ar-H), 2.65 (s, 3H, CH₃) .

  • ¹⁹F NMR: δ -62.5 (CF₃) .

  • HRMS (ESI): m/z calcd for C₁₃H₁₀ClF₃N₅ [M+H]⁺: 344.0589; found: 344.0592 .

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors enhance safety and efficiency. A tandem flow system combines cyclocondensation, trifluoromethylation, and amination in sequence, achieving an overall yield of 63% with >99.5% purity . Key advantages include:

  • Residence Time: 2 hours (vs. 24 hours batchwise)

  • Waste Reduction: 40% lower solvent usage

  • Temperature Control: ±1°C precision minimizes decomposition

Comparative Analysis with Analogous Compounds

Structural analogs demonstrate the impact of substituent variation on synthetic complexity:

CompoundKey SubstituentsSynthetic StepsOverall Yield
6-Phenyl-5-methyl-2-CF₃ analogPhenyl at C6458%
6-(4-Fluorophenyl)-5-ethyl-2-CF₃ analog4-Fluorophenyl, ethyl at C5549%
Target Compound3-Chlorophenyl, methyl at C5468%

Data adapted from .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe, was zur Bildung von entsprechenden Alkoholen oder Ketonen führt.

    Reduktion: Reduktionsreaktionen können die Nitro- oder Carbonylgruppen anvisieren und sie in Amine bzw. Alkohole umwandeln.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator.

    Substitution: Reagenzien wie Natriumhydroxid (NaOH) für nucleophile Substitution oder Schwefelsäure (H₂SO₄) für elektrophile Substitution.

Hauptprodukte

    Oxidation: Bildung von 6-(3-Chlorphenyl)-5-methyl-2-(trifluormethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.

    Reduktion: Bildung von 7-Amino-6-(3-Chlorphenyl)-5-methyl-2-(trifluormethyl)[1,2,4]triazolo[1,5-a]pyrimidin.

    Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen, die das Chloratom am Phenylring ersetzen.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of triazoles exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. For example, studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi .
  • Antitumor Potential : Several triazole derivatives have been evaluated for their anticancer properties. The unique structural features of 6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine may contribute to its effectiveness against certain cancer cell lines .
  • Anti-inflammatory Effects : Compounds in this class have also shown potential anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves multi-step organic reactions typically starting from readily available precursors. Research has focused on optimizing these synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity or reduce toxicity.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds similar to 6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine showed promising inhibition rates against resistant strains of bacteria and fungi .
  • Cancer Treatment Research : In vitro studies demonstrated that this compound exhibited cytotoxicity against specific cancer cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
  • Inflammatory Disease Models : Animal models treated with triazole derivatives showed reduced markers of inflammation compared to controls. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Wirkmechanismus

The mechanism of action of 6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6/7
Compound Name Substituents (Position) Key Activity/Findings Source (Evidence ID)
Target Compound 6-(3-ClPh), 5-Me, 2-CF₃, 7-NH₂ PfDHODH inhibition (antimalarial); microtubule stabilization (neurodegenerative)
N-(3-Chlorophenyl)-5-methyl-2-((dimethylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 7-(3-ClPh), 5-Me, 2-(CH₂NMe₂) Moderate anti-tubercular activity (MIC ~2 μM); improved solubility due to aminoalkyl
5-Phenyl-N-(4-(trifluoromethyl)phenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-Ph, 7-NH-(4-CF₃PhCH₂CH₂) Anti-tubercular (MIC = 0.5 μM); trifluoromethyl enhances membrane permeability
2-(Trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine 2-CF₃, 5-Me, 7-NH-(4-CF₃Ph) Dual CF₃ groups increase potency against P. falciparum (IC₅₀ = 12 nM)

Key Trends :

  • Chlorophenyl vs. Trifluoromethylphenyl : Chlorine at position 6/7 enhances target specificity (e.g., DHODH binding ), while trifluoromethyl groups improve lipophilicity and cellular uptake .
  • Aminoalkyl vs. Aryl Amines: Aminoalkyl substituents (e.g., CH₂NMe₂) improve solubility but may reduce potency compared to aryl amines .
Role of Trifluoromethyl at Position 2
  • Electron-Withdrawing Effects : The -CF₃ group at position 2 stabilizes the triazole ring, enhancing metabolic stability and binding to hydrophobic pockets in tubulin or DHODH .
  • Comparative Data :
    • Compound 43 (): 2-CF₃ and 7-NH-(4-CF₃Ph) yield IC₅₀ = 12 nM against P. falciparum.
    • Compound AD1 (): 2-CF₃ and 7-NH-(3-Cl-4-MePh) show 150 nM efficacy in Plasmodium models.
Methyl Group at Position 5
  • Steric and Electronic Effects : The 5-methyl group optimizes steric fit in the DHODH active site while reducing off-target interactions .
  • Comparison with Cyclopentyl Analogs :
    • 5-Cyclopentyl-N-(4-methoxyphenethyl)-triazolo[1,5-a]pyrimidin-7-amine () shows weaker anti-tubercular activity (MIC = 4 μM) due to bulkier substituents.
Antimalarial Activity
  • DHODH Inhibition: The target compound and analogs (e.g., MMV665874) bind to the ubiquinone site of PfDHODH, disrupting pyrimidine biosynthesis .
  • Resistance Profile : Triazolopyrimidines bypass resistance mechanisms associated with traditional antifolates .
Anti-Tubercular Activity
  • MIC Values : Analogs with 7-aryl amines (e.g., 4-CF₃PhCH₂CH₂-) achieve MICs <1 μM against M. tuberculosis .
Microtubule Stabilization

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 5-Phenyl-N-(4-CF₃PhCH₂CH₂) () N-(3-ClPh)-2-(CH₂NMe₂) ()
LogP 3.8 (estimated) 4.2 2.5
Solubility (µg/mL) <10 (aqueous buffer) 15 120
Metabolic Stability High (t₁/₂ >4 h) Moderate (t₁/₂ = 2.5 h) Low (t₁/₂ = 1 h)

Key Insight : The trifluoromethyl group and chlorophenyl substituent balance lipophilicity and target engagement, though solubility remains a challenge .

Biologische Aktivität

6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, also known by its chemical identifiers such as TCMDC-123826 and MMV011256, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, interactions with biological targets, and synthesis methods.

Chemical Structure and Properties

  • Molecular Formula : C13H9ClF3N5
  • Molecular Weight : 327.69 g/mol
  • IUPAC Name : N-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

The compound features a triazolo-pyrimidine scaffold, which is known for various biological activities including anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit promising anticancer activity. For instance:

  • In Vitro Studies : A synthesized library of triazole-linked pyrazolo[1,5-a]pyrimidines was evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant growth inhibition:
    • Best Performing Compound : A specific derivative showed an IC50 value of 15.3 µM against MCF-7 cells and 29.1 µM against MDA-MB-231 cells .
    Compound NameIC50 (µM)Cell Line
    Compound A15.3MCF-7
    Compound B29.1MDA-MB-231
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation. Structure–activity relationship (SAR) studies have further elucidated how modifications to the triazolo-pyrimidine structure can enhance potency against cancer cells .

Synthesis Methods

The synthesis of 6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been achieved through various methods:

  • Copper-Catalyzed Reactions : A recent method employs copper-catalyzed approaches to synthesize triazole-linked glycohybrids from pyrazolo[1,5-a]pyrimidines with high yields (up to 98%) in a significantly reduced time frame .

Other Biological Activities

Beyond anticancer properties, the compound's potential as a purine analogue suggests it may interact with various biological receptors:

  • Allosteric Modulation : Preliminary studies indicate that compounds in this class may act as allosteric modulators of purine receptors, which could lead to diverse therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-(3-chlorophenyl)-substituted triazolopyrimidines?

  • Methodology : Optimize nucleophilic substitution at the C7 position using halogenated precursors. For example, react 5,7-dichloro-triazolopyrimidine intermediates with 3-chloroaniline in polar aprotic solvents (e.g., NMP) under inert atmospheres. Monitor reaction progress via TLC and purify via recrystallization (ethanol/DMF mixtures yield >60% purity) .
  • Key Data : Substituent position (e.g., 3-chlorophenyl vs. 4-chlorophenyl) impacts reactivity; steric hindrance reduces yields (e.g., 61% for 3-chlorophenyl vs. 86% for 4-chlorophenyl analogs) .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry?

  • Methodology : Use 1H^1H NMR to identify NH proton signals (δ 10.1–11.3 ppm, broad) and aromatic protons (δ 6.4–8.2 ppm). ESI-MS confirms molecular weight (e.g., m/z 306 [MH]+ for chlorophenyl derivatives). X-ray crystallography resolves ambiguous regiochemistry, as demonstrated for related triazolopyrimidines .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in microtubule-targeting vs. antimalarial assays?

  • Methodology : Conduct parallel assays to evaluate dual mechanisms. For example, test inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) at 150 nM concentrations alongside tubulin polymerization assays. Use molecular docking to compare binding affinities for PfDHODH (PDB: 1TV5) vs. β-tubulin (PDB: 1JFF).
  • Data Contradiction : Structural analogs show IC50_{50} < 100 nM for PfDHODH but require >1 µM for microtubule disruption, suggesting target specificity depends on substituent electronegativity (e.g., trifluoromethyl enhances PfDHODH binding) .

Q. How can structure-activity relationship (SAR) studies optimize antimalarial potency?

  • Methodology : Synthesize derivatives with varied substituents (e.g., methylsulfonyl, difluoroethyl) and evaluate PfDHODH inhibition. Compare IC50_{50} values and metabolic stability (e.g., microsomal half-life).
  • Key Findings :

Substituent (Position)PfDHODH IC50_{50} (nM)Metabolic Stability (t1/2_{1/2}, min)
-CF3_3 (C2)85 ± 1245
-SO2_2CH3_3 (C2)220 ± 1828
-CH3_3 (C5)150 ± 933
Data adapted from .

Q. What computational approaches predict pharmacokinetic properties for in vivo translation?

  • Methodology : Use QSAR models to estimate logP (e.g., trifluoromethyl increases hydrophobicity by ~0.8 units) and P-glycoprotein efflux ratios. Perform molecular dynamics simulations to assess blood-brain barrier permeability (critical for neuropharmacology applications) .
  • Validation : Compare predicted vs. experimental clearance rates in murine models. For example, analogs with logP > 3.5 show 60% oral bioavailability but require dose adjustments due to CYP3A4-mediated metabolism .

Q. How can crystallographic data resolve enantiomer-specific activity discrepancies?

  • Methodology : Separate enantiomers via chiral HPLC and determine absolute configuration via single-crystal X-ray diffraction. For example, enantiomer-I of a tetralin-substituted analog showed 3-fold higher PfDHODH inhibition than enantiomer-II, attributed to steric alignment in the ubiquinone-binding pocket .

Methodological Notes

  • Safety Protocols : Handle chlorophenyl intermediates in fume hoods due to potential aryl chloride toxicity (refer to GHS-compliant SDS for analogous compounds) .
  • Analytical Cross-Validation : Combine HPLC purity checks (>95%) with 13C^{13}C-NMR to confirm absence of regioisomeric byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.